REACTION_CXSMILES
|
C[O:2][C:3](=[O:20])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19])=[CH:8][CH:7]=1.CO.[OH-].[K+]>O>[OH:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][O:12][C:9]1[CH:8]=[CH:7][C:6]([CH:5]=[CH:4][C:3]([OH:20])=[O:2])=[CH:11][CH:10]=1 |f:2.3|
|
Name
|
1L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27.82 g
|
Type
|
reactant
|
Smiles
|
COC(C=CC1=CC=C(C=C1)OCCCCCCO)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions
|
Type
|
CUSTOM
|
Details
|
The resulting solution was placed in an oil bath at 50° C. under N2
|
Type
|
CUSTOM
|
Details
|
after the flask was equipped with a water condenser
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to remove most organic solvent
|
Type
|
ADDITION
|
Details
|
The remaining solution was diluted with ice cold H2O (400 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
Upon vigorous stirring, concentrated HCl solution (ca. 12 mL) was added dropwise
|
Type
|
CUSTOM
|
Details
|
to result in a white slurry (pH 3)
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered with a Büchner funnel
|
Type
|
WASH
|
Details
|
the solid was rinsed with additional H2O (ca. 500 mL)
|
Type
|
CUSTOM
|
Details
|
After drying overnight in the air
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled in a dry ice box for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
lyophilized for 16 h
|
Duration
|
16 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
OCCCCCCOC1=CC=C(C=C1)C=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |